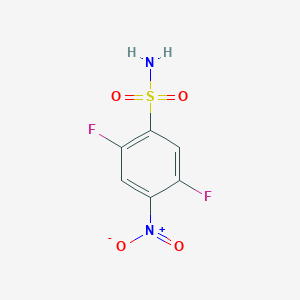
2,5-Difluoro-4-nitrobenzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been documented. For instance, a process for preparing 2,4-difluoro benzonitril involves reacting 2,4-difluobromobenzene and sodium cyanide . Another example is the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine .
Molecular Structure Analysis
The molecular structure of similar compounds like “2,4-Difluorobenzenesulfonamide” has been analyzed. Its molecular formula is C6H5F2NO2S, with an average mass of 193.171 Da and a monoisotopic mass of 193.000900 Da .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 4-Nitrobenzenesulfonamide reacts with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes . Also, 2,4-Difluoronitrobenzene has been used in the synthesis of 2,4-difluoro-5-nitrobenzenesulfonic acid via sulfonation reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, 2,4-Difluoronitrobenzene is a combustible liquid with a melting point of 9 - 10 °C and a boiling point of 203 - 204 °C .
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
2,5-Difluoro-4-nitrobenzenesulfonamide and related compounds are versatile in chemical transformations. They can be prepared from primary amines and undergo smooth alkylation, yielding N-alkylated sulfonamides in near quantitative yields. These sulfonamides can be deprotected to give secondary amines in high yields, making them valuable in chemical synthesis (Fukuyama, Jow, & Cheung, 1995).
Bacterial Biofilm Inhibition and Cytotoxicity
The compound has been used to synthesize derivatives that exhibit inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis. Some derivatives displayed docile cytotoxicity, suggesting potential applications in biofilm inhibition (Abbasi et al., 2020).
Solid-Phase Synthesis Applications
Polymer-supported benzenesulfonamides prepared from immobilized primary amines and related sulfonamides have been key intermediates in solid-phase synthesis, facilitating the production of diverse privileged scaffolds (Fülöpová & Soural, 2015).
Computational and Structural Studies
2,5-Difluoro-4-nitrobenzenesulfonamide derivatives have been subjects of computational and structural studies. These studies provide insights into the molecular structure, electronic properties, and interaction with proteins, which are crucial for designing more effective compounds (Murthy et al., 2018).
Electrochemical Reduction Processes
The electrochemical reduction processes of related nitrobenzenesulfonamides have been studied, providing insights into their chemical properties and potential applications in various electrochemical applications (Pérez-Jiménez & Frontana, 2012).
Energy and Combustion Studies
The energies of combustion and enthalpies of formation of nitrobenzenesulfonamides, including 2,5-Difluoro-4-nitrobenzenesulfonamide, have been determined, providing essential data for understanding their thermodynamic properties (Camarillo & Flores, 2010).
Corrosion Inhibition
Some derivatives have been studied for their corrosion inhibition properties on iron, which is significant for industrial applications, especially in metal preservation and protection (Kaya et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2,5-difluoro-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O4S/c7-3-2-6(15(9,13)14)4(8)1-5(3)10(11)12/h1-2H,(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSZLLLGEWKBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)S(=O)(=O)N)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B1410563.png)
![5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1410565.png)


![3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carbonitrile](/img/structure/B1410570.png)


![4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1410578.png)
![1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone](/img/structure/B1410579.png)



![[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1410585.png)
![2-[(4-Ethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1410586.png)